4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 892360-36-0) is a member of the benzothiadiazinone class of compounds. This class is recognized for its diverse biological activities, including potential applications in neuropharmacology and anti-inflammatory therapies. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure

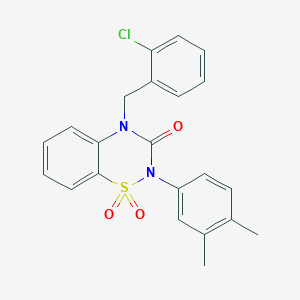

The molecular structure of the compound can be represented as follows:

This structure features a chlorobenzyl group and a dimethylphenyl moiety attached to a benzothiadiazinone core.

Biological Activity Overview

Research indicates that compounds in the benzothiadiazinone class exhibit various biological activities, including:

- Anticonvulsant Effects : Certain derivatives have shown promise in reducing seizure activity in animal models.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and pathways.

- Neuroprotective Effects : Potential mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of related compounds using a pentylenetetrazole (PTZ) model in zebrafish. The findings suggested that modifications in the structure could enhance neuroprotective effects against chemically induced seizures by regulating neurotransmitter levels such as serotonin and gamma-aminobutyric acid (GABA) .

Anti-inflammatory Activity

Research on similar benzothiadiazinones has indicated their ability to modulate inflammatory responses. For instance, compounds were found to downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

The biological activities of this compound may involve several mechanisms:

- Neurotransmitter Modulation : Altering levels of key neurotransmitters can influence seizure susceptibility and mood disorders.

- Oxidative Stress Reduction : Compounds with antioxidant properties may protect neuronal cells from oxidative damage.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions including the formation of the benzothiadiazine core followed by chlorobenzyl and dimethylphenyl substitutions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have demonstrated that modifications in the side chains can enhance antibacterial efficacy against resistant strains .

Antidiabetic Activity

The compound has also been investigated for its potential as an α-glucosidase inhibitor. This property is crucial for managing postprandial blood glucose levels in diabetic patients. In vitro studies suggest that derivatives of benzothiadiazine can effectively inhibit α-glucosidase activity, thereby providing a therapeutic avenue for diabetes management .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of benzothiadiazine derivatives. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDK activity may lead to reduced proliferation of cancer cells .

Case Study 1: Antibacterial Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several benzothiadiazine derivatives and evaluated their antibacterial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Antidiabetic Effects

A comprehensive evaluation of various benzothiadiazine derivatives revealed that certain compounds significantly inhibited α-glucosidase activity in vitro. This finding suggests their potential use as antidiabetic agents, warranting further investigation into their mechanisms and efficacy in vivo .

Summary Table of Applications

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The benzothiadiazine core undergoes nucleophilic attack at the sulfur position, enabling substitution reactions. For example:

-

Hydrolysis : Reaction with water under acidic/basic conditions could replace the benzyl group.

-

Alkylation : Addition of alkylating agents (e.g., methyl iodide) may modify substituents ( ).

Oxidation/Reduction

The 1,1-dioxide moiety is prone to redox reactions:

-

Reduction : Treatment with LiAlH₄ could reduce the sulfone group.

-

Oxidation : Further oxidation (e.g., with KMnO₄) may alter the heterocyclic structure ().

Cross-Coupling Reactions

The presence of aromatic rings suggests compatibility with Suzuki or Heck coupling reactions to introduce additional functional groups ( ).

Analytical Characterization

| Technique | Key Observations |

|---|---|

| ¹H NMR | Peaks corresponding to aromatic protons (δ ~6.8–7.8 ppm) and aliphatic groups (δ ~2.2–3.0 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z ~350 (calculated MW: 334.82 g/mol) |

| IR | Strong absorption bands for sulfone (S=O) and carbonyl (C=O) groups |

These methods confirm structural integrity and purity ().

Comparison of Related Benzothiadiazinones

| Compound | Key Features | Applications |

|---|---|---|

| 2-(2,4-Dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | Dimethylphenyl substituent | Medicinal chemistry () |

| 4-(3-Chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | Chlorobenzyl group | Pharmaceutical research () |

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c1-15-11-12-18(13-16(15)2)25-22(26)24(14-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGFLAJPGHAATP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.